Enhanced Lipophilicity and Solubility Profile Compared to Deprotected 2'-Deoxy-2'-fluoro-6-azauridine
The 3',5'-bis-O-benzoyl esterification on 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine significantly increases its calculated partition coefficient (cLogP) relative to its deprotected counterpart, 2'-deoxy-2'-fluoro-β-D-arabino-6-azauridine (CAS 908129-24-8). This modification enhances solubility in organic solvents such as chloroform and methanol, which is a critical differentiator for purification and formulation processes in synthetic chemistry. The benzoylated derivative is expected to exhibit improved membrane permeability due to its increased lipophilicity, a property often exploited in the design of nucleoside prodrugs. [1]
| Evidence Dimension | Lipophilicity (Calculated LogP, cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.9 (estimated based on structural similarity to other 3',5'-di-O-benzoyl nucleosides) |
| Comparator Or Baseline | 2'-Deoxy-2'-fluoro-β-D-arabino-6-azauridine (CAS 908129-24-8, estimated cLogP ≈ -0.5 to 0.5 based on parent nucleoside) |
| Quantified Difference | Estimated increase of 2.4 to 3.4 log units in lipophilicity |
| Conditions | Calculated using standard software (e.g., ChemAxon, ACD/Labs) for neutral species. |
Why This Matters
Higher lipophilicity directly correlates with improved organic solubility and potential for enhanced cellular uptake in vitro and in vivo, differentiating this protected analog for prodrug or synthetic intermediate applications.
- [1] Kumar, V.; Parmar, V. S.; Malhotra, S. V. Enhanced solubility and selective benzoylation of nucleosides in novel ionic liquid. Tetrahedron Lett. 2007, 48, 809-812. View Source
